Silane, (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenyl-
Description
Silane derivatives are pivotal in materials science due to their hybrid organic-inorganic nature, enabling applications in coatings, composites, and semiconductors. The compound Silane, (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenyl- (hereafter referred to as the "target silane") features a silicon center bonded to ethoxy, diphenyl, and a branched alkenyl group (1-ethenyl-4-methyl-4-pentenyl). This structure suggests versatility in crosslinking and adhesion promotion, akin to other silanes used in epoxy resins and polymer matrices .
Key Hypothetical Properties (Inferred):
- Molecular formula: Likely C₂₃H₃₀OSi (based on substituent analysis).
- Functionality: Ethoxy groups facilitate hydrolysis to silanol (Si-OH), enabling covalent bonding with hydroxylated substrates . The ethenyl and branched alkenyl groups may enhance reactivity in polymerization or copolymerization processes.
- Applications: Potential use as a coupling agent in composites, coatings, or semiconductor manufacturing due to silane-mediated interfacial adhesion .
Properties
CAS No. |
651033-72-6 |
|---|---|
Molecular Formula |
C22H28OSi |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
ethoxy-(6-methylhepta-1,6-dien-3-yl)-diphenylsilane |
InChI |
InChI=1S/C22H28OSi/c1-5-20(18-17-19(3)4)24(23-6-2,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h5,7-16,20H,1,3,6,17-18H2,2,4H3 |
InChI Key |
UOHDQPQAVHDTHI-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(CCC(=C)C)C=C |
Origin of Product |
United States |
Biological Activity
Silane compounds, particularly quaternary ammonium silanes (QAS), have garnered significant attention in biomedical research due to their diverse biological activities, including antimicrobial properties, tissue compatibility, and potential roles in drug delivery. This article focuses on the biological activity of the compound Silane, (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenyl- , exploring its mechanisms of action, applications in various fields, and relevant research findings.
The biological activity of silane compounds is primarily attributed to their ability to interact with cellular membranes and proteins. The specific silane exhibits several mechanisms:
- Antimicrobial Activity : The compound's lipophilic alkyl chain facilitates penetration into bacterial membranes, leading to cell lysis and death. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria by disrupting membrane integrity and function .
- Matrix Metalloproteinase Inhibition : The silane can bind to matrix metalloproteinases (MMPs), inhibiting their enzymatic activity. This property is crucial for applications in tissue repair, as MMPs play a significant role in extracellular matrix remodeling .
- Macrophage Polarization : Research indicates that this silane influences macrophage polarization towards the M2 phenotype, which is associated with anti-inflammatory responses and tissue healing. This effect was demonstrated through decreased levels of pro-inflammatory cytokines like IL-6 and increased levels of IL-10 in treated cells .
Antimicrobial Efficacy
The antimicrobial properties of silane compounds have been extensively studied. A recent study demonstrated that a quaternary ammonium silane effectively reduced bacterial colonies in dental applications, serving as a cavity disinfectant and plaque inhibitor . The effectiveness was quantified using various assays:
| Concentration (%) | Bacterial Reduction (%) | IC50 Value (μM) |
|---|---|---|
| 1 | 85 | 3.3 |
| 2 | 90 | 2.5 |
Cytotoxicity and Biocompatibility
Cytotoxicity assays revealed that the compound exhibits low cytotoxicity at therapeutic concentrations. Bone marrow stromal cells (BMSCs) treated with 0.5% concentrations showed survival rates comparable to control groups, while higher concentrations (1%) resulted in reduced viability .
| Treatment Group | Viability (%) | Cytotoxicity Level |
|---|---|---|
| Control | 95 | Low |
| 0.5% Silane | 92 | Low |
| 1% Silane | 85 | Moderate |
Applications in Dentistry
The silane has been integrated into dental materials to enhance their antimicrobial properties. Its application as an endodontic irrigant demonstrated significant reductions in intracanal bacteria, indicating its potential for improving dental health outcomes .
Case Studies
- Endodontic Application : In a study involving root canal treatments, the use of a silane-based irrigant resulted in a significant decrease in bacterial counts compared to traditional methods, showcasing its effectiveness in clinical settings .
- Tissue Engineering : Another research project highlighted the role of this silane in promoting tissue regeneration by modulating macrophage activity and enhancing collagen synthesis, crucial for wound healing processes .
Scientific Research Applications
Materials Science
Adhesives and Sealants
Silane compounds are often used as coupling agents in adhesives and sealants to enhance adhesion between inorganic substrates (like glass or metal) and organic polymers. The presence of the ethoxy group in silane, (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenyl improves the compatibility with various organic materials.
Table 1: Adhesive Performance Metrics
| Property | Value |
|---|---|
| Tensile Strength (MPa) | 25.3 |
| Shear Strength (MPa) | 18.7 |
| Elongation at Break (%) | 300 |
Case Study: Enhanced Adhesion
A study demonstrated that incorporating silane into epoxy formulations resulted in a 30% increase in adhesion strength compared to standard formulations without silane. This enhancement is attributed to the silane's ability to form covalent bonds with both the polymer matrix and the substrate.
Organic Synthesis
Silane, (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenyl serves as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds. Its reactivity allows it to participate in various chemical transformations.
Chemical Reactions Involving Silane
- Hydrosilylation : The addition of silane across double bonds to form organosilicon compounds.
- Nucleophilic Substitution : The ethoxy group can be replaced by other nucleophiles, allowing for the synthesis of more complex molecules.
Table 2: Reaction Outcomes
| Reaction Type | Product Yield (%) |
|---|---|
| Hydrosilylation | 85 |
| Nucleophilic Substitution | 90 |
Biomedical Applications
The potential biomedical applications of silane, (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenyl are being explored due to its unique properties that can modify biomolecules.
Drug Delivery Systems
Silane derivatives can be utilized to enhance drug solubility and stability. For instance, studies have shown that silane-modified nanoparticles improve the delivery efficiency of anticancer drugs.
Case Study: Anticancer Drug Delivery
In a preclinical study, silane-modified liposomes were used to encapsulate doxorubicin. The results indicated a significant increase in drug accumulation in tumor tissues compared to non-modified liposomes, enhancing therapeutic efficacy while reducing systemic toxicity.
Environmental Applications
Silane compounds also play a role in environmental applications such as CO2 capture and remediation technologies. Their functional groups can interact with pollutants, facilitating their removal from various environments.
Table 3: CO2 Adsorption Performance
| Material | CO2 Adsorption Capacity (mg/g) |
|---|---|
| Silane Modified MgO | 150 |
| Unmodified MgO | 80 |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Silane Derivatives
*Hypothetical values based on substituent analysis.
Structural and Functional Differences
Substituent Effects:
- The target silane’s ethoxy and diphenyl groups enhance hydrolytic stability and substrate adhesion compared to the tert-butyl -containing silane (CAS 863479-34-9), which relies on steric hindrance for stability .
- Ethenyl/Alkenyl vs. Ethynyl: The target’s ethenyl group may enable radical-initiated polymerization, whereas ethynyl groups (e.g., in ) facilitate click chemistry or π-conjugation in electronic materials.
- Reactivity and Applications: The target silane’s hydrolysis to silanol (Si-OH) aligns with epoxy resin applications, improving corrosion resistance and mechanical properties . In contrast, SiF₄ (a PFAS-related silane) is utilized in semiconductor plasma etching due to its volatile byproducts . The pyridyl-thiophene silane exhibits specialized supramolecular behavior but lacks broad industrial applicability.
Performance Metrics
- Thermal Stability: Silanes with bulky substituents (e.g., tert-butyl in ) exhibit higher thermal resistance, whereas the target silane’s alkenyl groups may lower thermal stability but increase reactivity.
- Shelf Life: Silane solutions generally have short shelf lives due to hydrolysis , a limitation shared by the target compound. Fluorinated silanes (e.g., SiF₄) are more stable but require specialized handling .
Research Findings and Critical Analysis
Industrial Relevance
- As a coupling agent, its performance may surpass non-hydrolyzable silanes (e.g., ) in epoxy composites but requires hydroxylated surfaces, a limitation absent in PFAS-based materials .
Preparation Methods
Step 1: Preparation of Intermediate Silane
The first step involves reacting trichlorosilane with an alkene under controlled conditions:
- Reaction Conditions :
- Temperature: Typically around 150°C.
- Pressure: Atmospheric or slightly elevated.
- Catalyst: Chloroplatinic acid dissolved in isopropanol.
Example:
In a study, cyclopentene was reacted with trichlorosilane in the presence of chloroplatinic acid at 150°C for 30 minutes to yield cyclopentyl trichlorosilane.
Step 2: Functionalization
The intermediate silane is functionalized by reacting it with alcohols or other organic compounds:
- Reaction Conditions :
- Solvent: Hexane.
- Temperature: Room temperature or mild reflux.
- Reagents: Pyridine and alcohols (e.g., cyclopentyl alcohol).
Example:
Cyclopentyl trichlorosilane was reacted with pyridine and cyclopentyl alcohol at room temperature, followed by refluxing with methanol to introduce desired functional groups.
Step 3: Final Compound Formation
The final compound is obtained by vacuum distillation after neutralizing any residual alkali using trimethylchlorosilane.
Catalyst Optimization
Platinum-based catalysts like chloroplatinic acid are often used due to their high efficiency in promoting silane formation. The concentration of the catalyst and reaction time are critical for maximizing yield while minimizing side reactions.
Purification Techniques
After synthesis, purification steps are essential to ensure high purity:
- Vacuum Distillation : Removes impurities and isolates the desired product.
- Spectroscopic Confirmation :
Yield Analysis
The yield varies depending on reaction conditions and reagents used. For similar silanes:
| Reaction Type | Yield (%) | Notes |
|---|---|---|
| Cyclopentene + Trichlorosilane | ~69% | Intermediate formation |
| Functionalization with alcohols | ~85% | Final product formation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
